Superior Progression-Free Survival (PFS) vs. Crizotinib in Phase III eXalt3 Trial
In a randomized, active-controlled Phase III trial (eXalt3, NCT02767804), ensartinib demonstrated a statistically significant and clinically meaningful improvement in progression-free survival (PFS) compared to the first-generation ALK inhibitor crizotinib in treatment-naïve patients with ALK-positive NSCLC [1]. The median PFS was 25.8 months for ensartinib versus 12.7 months for crizotinib, representing a 13.1-month increase [2]. This benefit was also reflected in a hazard ratio (HR) of 0.51 (95% CI, 0.35-0.72; P < .001) [2].
| Evidence Dimension | Progression-free survival (PFS) |
|---|---|
| Target Compound Data | 25.8 months (95% CI: 21.8, not estimable) [2] |
| Comparator Or Baseline | Crizotinib: 12.7 months (95% CI: 9.2, 16.6) [2] |
| Quantified Difference | 13.1 months longer median PFS; HR = 0.51 (95% CI, 0.35-0.72; P < .001) [2] |
| Conditions | Phase III trial (eXalt3) in 290 patients with locally advanced or metastatic ALK-positive NSCLC, no prior ALK inhibitor therapy. PFS assessed by blinded independent central review [1]. |
Why This Matters
This direct head-to-head evidence establishes ensartinib's superior disease control compared to crizotinib, a common first-line standard, providing a clear clinical rationale for its selection.
- [1] Selvaggi, G., et al. (2022). eXalt3: Phase III randomized study comparing ensartinib to crizotinib in anaplastic lymphoma kinase positive non-small cell lung cancer patients. Journal of Clinical Oncology, 40(16_suppl), 9022-9022. View Source
- [2] Drugs.com. (2024). Ensacove (ensartinib) FDA Approval History. View Source
